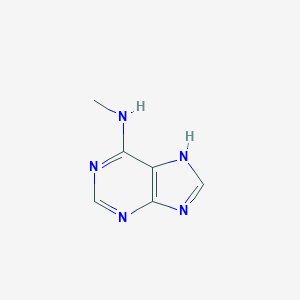

6-Methyladenine

描述

N6-甲基腺嘌呤是在脱氧核糖核酸 (DNA) 中四种核碱基之一的腺嘌呤的 N6 位置上的化学修饰。这种修饰是原核生物中普遍存在的表观遗传标记,并且在各种真核生物中越来越受到关注。 它在调节基因表达、DNA 复制和修复过程中发挥着至关重要的作用 .

准备方法

合成路线和反应条件: N6-甲基腺嘌呤可以通过腺嘌呤的甲基化合成。该过程通常涉及在受控条件下使用甲基化试剂,如甲基碘或二甲基硫酸盐。 该反应在无水溶剂中进行,例如二甲基甲酰胺或乙腈,通常在碱的存在下,例如氢化钠或碳酸钾,以促进甲基化反应 .

工业生产方法: N6-甲基腺嘌呤的工业生产涉及使用自动化反应器进行大规模化学合成。 该工艺针对高产率和高纯度进行优化,通常采用连续流动技术和高级纯化方法,例如高效液相色谱 (HPLC) 来分离所需的产物 .

化学反应分析

Formation and Function

- Formation The formation of internal 6-methyladenine residues in eucaryotic messenger RNA (mRNA) is a postsynthetic modification in which S-adenosyl-L-methionine (SAM) serves as the methyl donor . Methyltransferases catalyze the addition of methyl groups to the sixth position of the adenine ring using S-adenosylmethionine (SAM) . In eukaryotes, the MT-A70 methyltransferase family primarily carries out this process . Examples of this compound methyltransferases include methyltransferase like 4 (METTL4) in most mammals and DAMT-1 .

- Function this compound residues have been localized to heterogeneous nuclear RNA (HnRNA), and for the most part these residues are conserved during mRNA processing . this compound modification may be required for mRNA transport to the cytoplasm, the selection of splice sites, or other RNA processing reactions . The presence of this compound residues increases the in vitro translation efficiency of dihydrofolate reductase, while inhibiting this compound residues in dihydrofolate reductase transcripts significantly alters their rate of translation .

Chemical Reactions

- Nitrite-Mediated Deamination this compound can be converted into nitrosylated this compound using sodium nitrite (NaNO2) and aqueous acetic acid (AcOH) . this compound becomes nitrosylated faster than adenosine due to its increased nucleophilicity at the N6 position .

- Demethylation Under the catalysis of demethylase ALKBH1, this compound is oxidized to the 6hmA intermediate by Fe2+, O2, and α-KG, and then 6hmA spontaneously degrades to adenine and generates formaldehyde without the catalysis of demethylase .

- Functionalization A visible-light-activated photocatalytic process can introduce a covalent modification at a C(sp3)–H bond in the methyl group of N6-methyladenosine .

Role in Gene Expression and Transposon Activity

- Gene Expression N6-adenine methylation could be a major DNA methylation mechanism that affects gene expression in certain eukaryotes .

- Transposon Activity Nthis compound has been shown to modulate transposon expression in Drosophila . An inverse association exists between gain-of-6-methyladenine and LINE (long interspersed nuclear element) expression upon stress .

Detection Technologies

科学研究应用

Gene Regulation

6-Methyladenine and Gene Expression:

Recent studies have shown that 6mA is involved in the regulation of gene expression. In Drosophila melanogaster, for instance, 6mA has been linked to the expression of transposable elements. The presence of 6mA on these elements correlates with increased transcriptional activity, suggesting a role in promoting gene expression under specific conditions .

Mechanisms of Action:

The action of 6mA in gene regulation may involve interactions with various proteins that recognize and bind to methylated adenines, influencing transcriptional outcomes. For example, the distribution patterns of 6mA differ among species, indicating that its regulatory functions may be context-dependent .

Epigenetic Markers in Disease

Association with Cancer:

Dysregulation of 6mA has been implicated in several cancers, including acute myelogenous leukemia and breast cancer. Abnormal levels of this modification can affect cellular processes such as proliferation and apoptosis, contributing to tumorigenesis . Understanding the role of 6mA in these contexts may lead to novel diagnostic or therapeutic strategies.

Potential Biomarkers:

The identification of 6mA as a biomarker for disease states is an emerging area of research. Techniques such as mass spectrometry and immunoprecipitation are being developed to detect and quantify 6mA levels in clinical samples, providing insights into its potential as a diagnostic tool .

DNA Repair Mechanisms

Role in DNA Stability:

Research indicates that 6mA may play a role in maintaining genome stability by participating in DNA repair processes. The presence of this modification can influence the recruitment of repair proteins to sites of damage, thereby affecting the efficiency and accuracy of repair mechanisms .

Experimental Applications:

In experimental settings, researchers utilize techniques such as high-throughput sequencing (e.g., 6mA-IP-seq) to study the genomic distribution of 6mA and its impact on DNA repair pathways across various organisms .

Technological Innovations for Detection

Advancements in Detection Methods:

The detection and analysis of 6mA have benefited from technological advancements such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and bioinformatics tools that leverage deep learning models for predicting methylation patterns . These methods enhance sensitivity and specificity in identifying modified nucleotides within complex biological samples.

Case Studies

作用机制

N6-甲基腺嘌呤主要通过其作为表观遗传标记的作用发挥其作用。它通过改变 DNA 对转录因子和其他调节蛋白的可及性来影响基因表达。 腺嘌呤 N6 位的甲基化可以激活或抑制基因表达,具体取决于上下文和所涉及的特定基因 .

分子靶标和途径:

DNA 甲基转移酶: 在 DNA 中将甲基添加到腺嘌呤残基的酶。

去甲基化酶: 去除 N6-甲基腺嘌呤中的甲基的酶,例如 ALKBH1。

转录因子: 结合甲基化 DNA 并调节基因表达的蛋白质。

信号通路: 参与细胞过程的通路,例如 DNA 修复、复制和转录.

相似化合物的比较

N6-甲基腺嘌呤通常与其他甲基化核碱基进行比较,例如:

N5-甲基胞嘧啶: 另一种常见的 DNA 甲基化标记,参与基因调控。

N4-甲基胞嘧啶: 主要存在于原核生物中,参与 DNA 复制和修复。

N6-甲基腺苷: RNA 中发现的一种腺苷的甲基化形式,在 RNA 稳定性和翻译中发挥作用

独特性: N6-甲基腺嘌呤在其在 DNA 甲基化中的特定作用及其在不同物种中广泛存在方面是独特的。 它的动态调控及其参与各种生物过程使其成为表观遗传学研究的重点 .

类似化合物:

- N5-甲基胞嘧啶

- N4-甲基胞嘧啶

- N6-甲基腺苷

生物活性

6-Methyladenine (6mA) is a methylated derivative of adenine found in the DNA of various organisms, including bacteria and eukaryotes. Its biological activity is emerging as a significant area of research, particularly in understanding its roles in gene regulation, epigenetics, and potential implications in diseases such as cancer. This article explores the biological activity of 6mA, supported by recent research findings, case studies, and data tables.

Gene Regulation

Research indicates that 6mA plays a crucial role in regulating gene expression. In eukaryotic systems, the presence of 6mA has been linked to both activation and repression of genes depending on its genomic context:

- Activation : In certain organisms like Drosophila and C. elegans, 6mA modifications are associated with increased transcriptional activity. For instance, loss of the demethylase DMAD results in elevated transposon expression due to enhanced 6mA levels .

- Repression : Conversely, studies have shown that high levels of 6mA can correlate with transcriptional silencing, particularly in mouse embryonic stem cells where it is associated with silencing young LINE-1 transposons .

Interaction with Chromatin

The interaction between 6mA and chromatin-modifying complexes is a critical aspect of its biological function. For example:

- In Drosophila, 6mA interacts with Trithorax-related proteins to maintain active transcription .

- In glioblastoma studies, 6mA deposition affects components of the polycomb repressive complex, modulating gene silencing mechanisms .

Role in Tumorigenesis

Recent findings suggest that 6mA may influence tumorigenesis through its regulatory effects on gene expression:

- High densities of 6mA have been observed in exons of genes involved in cancer pathways, such as G-protein coupled receptors (GPCRs), which are critical for various signaling processes linked to cancer progression .

- The correlation between 6mA levels and gene transcription suggests potential avenues for therapeutic interventions targeting methylation processes in cancer cells .

Genome-wide Studies

A significant study introduced high levels of 6mA into human DNA using bacterial N6-methyltransferases. This approach allowed researchers to observe the effects on cell viability and gene expression globally:

- Cell Viability : The introduction of 6mA led to mild reductions in cell viability, particularly at GANTC motifs.

- Gene Expression : Analysis revealed that 99 genes were regulated by 6mA, with specific motifs influencing transcription factor binding and subsequent gene activity .

Comparative Analysis

To understand the distribution and impact of 6mA across different species, a comparative analysis was conducted:

| Organism | Function of 6mA | Key Findings |

|---|---|---|

| Escherichia coli | Distinction of self vs. non-self DNA | High prevalence correlates with active transcription |

| C. elegans | Transposon regulation | Loss of demethylase leads to increased transposon expression |

| Humans | Tumorigenesis and gene regulation | High density in cancer-related genes |

This table summarizes findings from various studies indicating the diverse functions and implications of 6mA across different biological systems.

Current Challenges and Future Directions

Despite the growing body of evidence supporting the biological significance of 6mA, several challenges remain:

- Detection Methods : The low natural abundance of 6mA complicates its detection and characterization within genomic DNA. Advances in sequencing technologies are needed for better profiling .

- Functional Understanding : More research is required to elucidate the precise mechanisms by which 6mA influences gene expression and its broader implications in health and disease contexts.

Future studies should focus on targeted manipulation of 6mA levels in specific genomic regions to clarify its roles further.

属性

IUPAC Name |

N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOMXBHMKXXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020857 | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18 mg/mL at 20 °C | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

443-72-1 | |

| Record name | N6-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IBY2BGAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。